molecular formula C23H24N2O4S B4863772 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B4863772
M. Wt: 424.5 g/mol
InChI Key: WSSQOBWVDYQCNW-UHFFFAOYSA-N
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Description

3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound with a molecular formula of C23H24N2O4S and a molecular weight of 424.52 . This compound is characterized by its unique bicyclo[2.2.2]octane core structure, which is functionalized with carbamoyl and carboxylic acid groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to downstream effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclo[2.2.2]octane core structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c24-20(26)18-15-10-9-11-3-1-2-4-14(11)19(15)30-22(18)25-21(27)16-12-5-7-13(8-6-12)17(16)23(28)29/h1-4,12-13,16-17H,5-10H2,(H2,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSQOBWVDYQCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NC3=C(C4=C(S3)C5=CC=CC=C5CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 3
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

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